6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate

Molecular weight Heavy atom count Structural complexity

6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate (CAS 13087-13-3), systematically named 2,1,3‑benzoxadiazole, 5,5′‑oxybis‑, 3,3′‑dioxide, is a symmetrical heterocyclic compound consisting of two benzofuroxan (benzofurazan N‑oxide) units bridged by an ether oxygen at the 5‑position. Its molecular formula is C₁₂H₆N₄O₅ with a molecular weight of 286.20 g mol⁻¹.

Molecular Formula C12H6N4O5
Molecular Weight 286.203
CAS No. 13087-13-3
Cat. No. B2943438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate
CAS13087-13-3
Molecular FormulaC12H6N4O5
Molecular Weight286.203
Structural Identifiers
SMILESC1=CC2=NO[N+](=C2C=C1OC3=CC4=[N+](ON=C4C=C3)[O-])[O-]
InChIInChI=1S/C12H6N4O5/c17-15-11-5-7(1-3-9(11)13-20-15)19-8-2-4-10-12(6-8)16(18)21-14-10/h1-6H
InChIKeyLGORGFRFTJOJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate (CAS 13087-13-3) – Structural Identity and Class Positioning for Procurement Decisions


6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate (CAS 13087-13-3), systematically named 2,1,3‑benzoxadiazole, 5,5′‑oxybis‑, 3,3′‑dioxide, is a symmetrical heterocyclic compound consisting of two benzofuroxan (benzofurazan N‑oxide) units bridged by an ether oxygen at the 5‑position [1]. Its molecular formula is C₁₂H₆N₄O₅ with a molecular weight of 286.20 g mol⁻¹ [1]. The compound belongs to the benzofuroxan class, which is known for electrophilic reactivity and nitric‑oxide‑donor capacity; the dimeric bis‑N‑oxide architecture confers distinct physicochemical properties compared to monomeric benzofurazans or benzofuroxans [1].

Why Monomeric Benzofuroxans or Benzofurazans Cannot Substitute CAS 13087-13-3 in Critical Applications


Monomeric benzofuroxan (CAS 480‑96‑6) and benzofurazan (CAS 273‑09‑6) differ fundamentally from CAS 13087-13-3 in molecular size, hydrogen‑bonding capacity, lipophilicity, and the number of reactive N‑oxide centers [1]. The dimeric bis‑N‑oxide structure doubles the hydrogen‑bond acceptor count (7 vs. 3 for benzofuroxan) and nearly doubles the topological polar surface area (112 Ų vs. 51.8 Ų), which substantially alters membrane permeability and solvation behaviour [1][2]. Moreover, the presence of two furoxan rings potentially enables a higher nitric‑oxide payload per molecule compared to monomeric analogs, a factor that cannot be replicated by simple mixing of monomers [3]. These quantitative physicochemical divergences mean that generic substitution can lead to unpredictable solubility, reactivity, or biological readouts in assays that depend on the intact dimeric architecture.

Comparator‑Driven Quantitative Differentiation of CAS 13087-13-3


Molecular Weight and Heavy‑Atom Count Distinguish the Dimer from All Monomeric Benzofurazan/Benzofuroxan Analogs

CAS 13087-13-3 exhibits a molecular weight of 286.20 g mol⁻¹ and 21 heavy atoms, approximately double that of the prototypical monomer benzofuroxan (136.11 g mol⁻¹, 10 heavy atoms) [1][2]. This large difference in size precludes direct substitution in applications where molecular recognition, diffusion, or payload stoichiometry depends on the dimeric framework.

Molecular weight Heavy atom count Structural complexity

Hydrogen‑Bond Acceptor Capacity and Topological Polar Surface Area (TPSA) Differentiate the Dimer from Monomeric Benzofuroxan and Benzofurazan

The compound possesses 7 hydrogen‑bond acceptors and a TPSA of 112 Ų, compared to 3 acceptors and ~51.8 Ų for benzofuroxan and 4 acceptors and ~51.8 Ų for benzofurazan [1][2][3]. This higher polarity reduces passive membrane permeability and increases aqueous solubility, critical parameters for biological assay design and formulation.

Hydrogen bonding Polar surface area Permeability

Lipophilicity (XLogP3) Distinguishes the Bis‑N‑oxide Dimer from Both Benzofuroxan and Benzofurazan

The computed XLogP3 for CAS 13087-13-3 is 2.4, substantially higher than benzofuroxan (XLogP3 ≈ 0.5) and benzofurazan (XLogP3 ≈ 1.2) [1][2][3]. This 1.2–1.9 log unit increase corresponds to a 16–80‑fold theoretical increase in octanol‑water partition coefficient, indicating significantly greater lipophilicity despite a higher TPSA.

Lipophilicity LogP Partition coefficient

Confirmed Spectral Fingerprint (GC‑MS) Enables Definitive Identity Verification, Distinguishing from Closely Related Analogues

A reference GC‑MS spectrum is deposited in PubChem under source SK‑22‑800‑3, providing a unique mass spectral fingerprint for CAS 13087-13-3 [1]. The molecular ion and fragmentation pattern are distinct from those of monomeric benzofuroxans (e.g., m/z 136 for benzofuroxan vs. 286 for the dimer) and other positional isomers, enabling unambiguous identity confirmation during procurement and quality control.

GC‑MS Spectral fingerprint Identity verification

Dual Furoxan Ring Architecture Suggests Higher Nitric‑Oxide‑Donor Capacity per Molecule Relative to Mono‑Furoxan Derivatives (Class‑Level Inference)

Benzofuroxans are established thiol‑mediated nitric oxide (NO) donors, with release stoichiometry typically approaching 1 mol NO per furoxan ring under physiological conditions [1]. CAS 13087-13-3 contains two furoxan rings per molecule, suggesting a theoretical maximum NO payload approximately double that of monomeric benzofuroxan, although direct quantitative release kinetics have not been reported for the dimer [1].

Nitric oxide donor Furoxan Benzofuroxan

Absence of Hydrogen‑Bond Donors Differentiates the Bis‑N‑oxide from Hydroxyl‑ or Amino‑Substituted Benzofurazan Probes

CAS 13087-13-3 has zero hydrogen‑bond donors, in contrast to many functionalized benzofurazan fluorescent probes that contain amine or hydroxyl groups (e.g., 4‑amino‑7‑nitrobenzofurazan, which has 1‑2 HBDs) [1][2]. This property eliminates potential hydrogen‑bond‑mediated aggregation and simplifies solvation behaviour in aprotic environments.

Hydrogen bond donor Fluorescent probe design Physicochemical profiling

Evidence‑Backed Application Scenarios for CAS 13087-13-3 Where Monomeric Analogs Fail


Synthesis of Symmetrical Bis‑Heterocyclic Polymers and Covalent Organic Frameworks

The symmetrical 5,5′‑oxybis‑ architecture with terminal N‑oxide functionalities makes CAS 13087-13-3 a difunctional monomer for step‑growth polymerizations. Its 7 hydrogen‑bond acceptors and zero donors create a predictable, non‑aggregating building block for polycondensation reactions that require strict stoichiometric control [1]. Monomeric benzofuroxan lacks the second reactive site and cannot serve as a chain extender.

Development of Higher‑Capacity Nitric Oxide Donor Scaffolds

For therapeutic or material‑science applications that benefit from a high NO payload per molecule, the dimeric furoxan structure offers a theoretical two‑fold increase in NO release capacity compared to monomeric benzofuroxan [1]. This makes it a candidate scaffold for sustained NO delivery, provided that release kinetics are experimentally confirmed.

Chromatographic and Mass Spectrometric Reference Standard for Bis‑Benzofuroxan Identification

The deposited GC‑MS spectrum (SK‑22‑800‑3) provides a definitive reference for the identification of the bis‑benzofuroxan ether core in complex mixtures [2]. Its unique molecular ion (m/z 286) and fragmentation pattern distinguish it from monomeric and other dimeric species, enabling its use as a certified analytical standard.

Structure‑Activity Relationship (SAR) Studies on Benzofuroxan‑Derived Inhibitors Requiring Defined Dimeric Topology

In SAR campaigns targeting enzymes or receptors that recognize dimeric or extended aromatic architectures (e.g., HIV‑1 integrase or influenza virus targets studied with related benzofurazans [3]), CAS 13087-13-3 provides a structurally rigid, symmetric probe to evaluate the impact of dimeric presentation of N‑oxide pharmacophores, a parameter inaccessible with monomeric controls.

Quote Request

Request a Quote for 6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.